tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Overview
Description
The compound “tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” is a complex organic molecule. It contains a tert-butyl group, a piperidine ring, a pyrazole ring, and a boronic ester .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “tert-Butyl 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidine-1-carboxylate” involves the reaction of “ert-butyl 4-(bromomethylene)piperidine-1-carboxylate” with "Bis(pinacolato)diboron" .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a piperidine ring which is a six-membered ring with one nitrogen atom. Attached to this ring is a tert-butyl group and a carboxylate group. The pyrazole ring, which is a five-membered ring with two nitrogen atoms, is also attached to the piperidine ring. The pyrazole ring is further substituted with a tetramethyl boronic ester .Chemical Reactions Analysis
While specific chemical reactions involving this exact compound may not be readily available, similar compounds have been used as reactants in the synthesis of other complex molecules. For example, “tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate” is used as a reactant in the synthesis of phosphatidylinositol 3-kinase inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure. It is a solid compound . The empirical formula is C21H33BN2O5 and the molecular weight is 404.31 .Scientific Research Applications
Organoboronic Compounds
Organoboronic compounds, also known as organoboranes, are chemical compounds that combine boron and carbon . They have widespread applications in various fields :
- Organic Synthesis : Organoboronic compounds are used as reagents and catalysts in organic synthesis . They enable many chemical transformations, most importantly, hydroboration and carboboration .
- Pharmaceutical Science : Organoboronic compounds are used in the synthesis of pharmaceuticals . They can be used to create a wide variety of complex molecules that are useful in drug discovery and development .
- Materials Science : Organoboronic compounds are also used in materials science . They can be used to synthesize new materials with unique properties .
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the direct formation of carbon–carbon bonds . It has found considerable academic and industrial use in various fields :
- Polymer Science : The Suzuki-Miyaura reaction is used in the production of polymers . It allows for the creation of complex polymer structures through the formation of carbon-carbon bonds .
- Fine Chemicals : The Suzuki-Miyaura reaction is used in the production of fine chemicals . It provides a practical synthetic route for creating a wide variety of chemicals .
- Pharmaceuticals : The Suzuki-Miyaura reaction is used in the synthesis of pharmaceuticals . It allows for the creation of complex molecules that are useful in drug discovery and development .
- Materials : The Suzuki-Miyaura reaction is also used in the production of materials . It allows for the creation of complex materials through the formation of carbon-carbon bonds .
Future Directions
properties
IUPAC Name |
tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32BN3O4/c1-17(2,3)25-16(24)22-10-8-9-15(13-22)23-12-14(11-21-23)20-26-18(4,5)19(6,7)27-20/h11-12,15H,8-10,13H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKDWYQGXIOIJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCN(C3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32BN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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